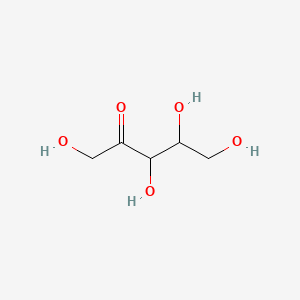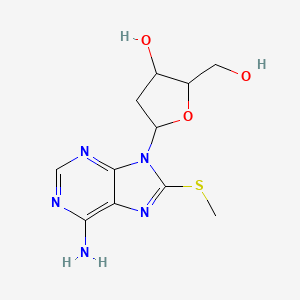![molecular formula C13H17ClO4S B15094608 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+](/img/structure/B15094608.png)
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride is a chemical compound that features a benzofuran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Attachment of the Propane-1-sulfonyl Group: The benzofuran derivative is then reacted with a suitable sulfonyl chloride reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Temperature Control: Precise temperature control is crucial to avoid side reactions and degradation of the product.
Purification Steps: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of benzofuran derivatives with additional functional groups.
Reduction Products: Reduction can yield hydrogenated derivatives of the benzofuran ring.
Applications De Recherche Scientifique
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the target compound.
Carbosulfan: Another benzofuran derivative with different functional groups and applications.
Uniqueness
Structural Features:
Applications: Its specific applications in medicinal chemistry and material science distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17ClO4S |
|---|---|
Poids moléculaire |
304.79 g/mol |
Nom IUPAC |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H17ClO4S/c1-13(2)9-10-5-3-6-11(12(10)18-13)17-7-4-8-19(14,15)16/h3,5-6H,4,7-9H2,1-2H3 |
Clé InChI |
UCVLMFSPSRRGNG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[24-Hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid](/img/structure/B15094528.png)
![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B15094543.png)



![4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15094556.png)


![Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15094574.png)

![N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B15094601.png)
![2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]](/img/structure/B15094613.png)
![[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15094620.png)
